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Compound of Interest

Compound Name: Chlorantraniliprole

Cat. No.: B1668704

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mammalian toxicological profile
of chlorantraniliprole, an anthranilic diamide insecticide. The information is compiled from
regulatory assessments and scientific studies, with a focus on quantitative data, experimental
methodologies, and mechanisms of action.

Executive Summary

Chlorantraniliprole exhibits a very low level of toxicity to mammals.[1][2] Its insecticidal
efficacy stems from a highly selective mode of action, targeting insect ryanodine receptors
(RyRs) with significantly greater potency than their mammalian counterparts.[3][4] In mammals,
chlorantraniliprole is characterized by very low acute oral, dermal, and inhalation toxicity.[1]
Repeated-dose studies in various species have identified the liver and adrenal glands as
potential target organs at high dose levels, though without severe adverse effects.
Comprehensive testing has shown no evidence of genotoxicity, carcinogenicity, neurotoxicity,
or adverse effects on reproduction and development at doses relevant to human exposure.

Mechanism of Action

Chlorantraniliprole's primary mode of action is the activation of ryanodine receptors (RyRS),
which are intracellular calcium release channels critical for muscle contraction. In insects, the
binding of chlorantraniliprole to RyRs causes an uncontrolled release of calcium from the
sarcoplasmic reticulum, leading to muscle paralysis and death.
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The low toxicity of chlorantraniliprole in mammals is attributed to its differential selectivity for
insect RyRs, which is reported to be over 350-fold higher than for mammalian RyRs. While it
can act as a weak activator of the mammalian skeletal muscle ryanodine receptor (RyR1) at
high concentrations, its affinity is much lower, providing a wide margin of safety. There are
three RyR isoforms in mammals: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3
(brain and other tissues). Chlorantraniliprole's low affinity for these isoforms underpins its
favorable safety profile in mammalian species.
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Caption: Differential Mechanism of Action of Chlorantraniliprole.
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Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Studies in rats indicate that chlorantraniliprole is rapidly absorbed following oral
administration, with peak plasma concentrations occurring between 5 and 12 hours. The
absorption rate is dose-dependent, decreasing at higher doses. The plasma elimination half-life
ranges from 38 to 82 hours. The absorbed dose is distributed to tissues but shows a low
potential for accumulation. Elimination occurs primarily through the feces, with a smaller portion
excreted in the urine. Metabolism is extensive, with major pathways including hydroxylation.

Toxicological Endpoints

The toxicological profile of chlorantraniliprole has been established through a comprehensive
set of studies conducted in various mammalian species, generally following OECD guidelines.

Acute Toxicity

Chlorantraniliprole exhibits very low acute toxicity across oral, dermal, and inhalation routes
of exposure. In rats, the LD50 values are consistently above the limit doses, placing it in the
lowest toxicity categories.

Table 1: Acute Toxicity of Chlorantraniliprole in Rats

Study Type Species Endpoint Value Reference
>5,000 mgl/kg

Oral Rat LD50
bw

Dermal Rat LD50 >5,000 mg/kg bw

Inhalation Rat LC50 (4-hr) >5.1 mg/L

Skin Irritation Rabbit - Non-irritating

o . Non-irritating /
Eye Irritation Rabbit - . s
Slightly irritating

| Skin Sensitization | Guinea Pig | - | Not a sensitizer | |

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1668704?utm_src=pdf-body
https://www.benchchem.com/product/b1668704?utm_src=pdf-body
https://www.benchchem.com/product/b1668704?utm_src=pdf-body
https://www.benchchem.com/product/b1668704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Repeated-Dose Toxicity (Subchronic and Chronic)

Repeated-dose studies have been conducted in mice, rats, and dogs. The primary non-adverse
effects observed at higher doses include the induction of liver enzymes, leading to increased
liver weight, and microvesiculation of the adrenal cortex in rats.

Table 2: Subchronic Toxicity of Chlorantraniliprole

Key Findings
Study Duration NOAEL LOAEL at
] ) Reference
| Species (mglkg/day) (mglkgl/day) LOAEL/Higher
Doses

Increased liver

90-day Oral 1188 (highest Not .
. weight (non-
(Rat) dose tested) Established
adverse)
Increased liver
90-day Oral 1135 (males),

Not Established weight (non-
(Mouse) 1539 (females)
adverse)

| 90-day Oral (Dog) | 1164 (males), 1233 (females) | Not Established | Increased liver weight
(non-adverse) | |

Table 3: Chronic Toxicity and Carcinogenicity of Chlorantraniliprole
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Key Findings

Study Duration NOAEL LOAEL at

. . Reference
| Species (mglkgl/day) (mglkgl/day) LOAEL/Higher
Doses
Eosinophilic
foci,
18-month Oral 158 (males), hepatocellular
935 (males)

(Mouse) 1155 (females) hypertrophy,
increased liver
weight (males)

805 (males), ] No adverse
2-year Oral (Rat) Not Established
1076 (females) effects observed

| 1-year Oral (Dog) | 1164 (males), 1233 (females) | Not Established | No adverse effects
observed | |

Genotoxicity

Chlorantraniliprole has been tested in a comprehensive battery of in vitro and in vivo
genotoxicity assays. The results have consistently been negative, indicating that the compound
is unlikely to be genotoxic.

Table 4: Genotoxicity Profile of Chlorantraniliprole

Assay Type Test System Result Reference
Bacterial Reverse S. typhimurium, E. .
. . Negative
Mutation (Ames) coli
In Vitro Mammalian Chinese Hamster )
. Negative
Cell Gene Mutation Ovary (CHO) cells

In Vitro Chromosomal ]
) Human lymphocytes Negative
Aberration

| In Vivo Mammalian Erythrocyte Micronucleus | Mouse bone marrow | Negative | |
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Carcinogenicity

Long-term carcinogenicity studies in both mice and rats have shown no evidence of treatment-
related tumor induction. Based on these findings, the U.S. EPA has classified
chlorantraniliprole as "Not likely to be Carcinogenic to Humans."

Reproductive and Developmental Toxicity

Chlorantraniliprole has been shown to have no adverse effects on reproductive function or
fetal development in mammals, even at very high doses.

Table 5: Reproductive and Developmental Toxicity of Chlorantraniliprole

Study Type / NOAEL

] Key Findings Reference
Species (mgl/kg/day)

No adverse effects
Parental: 1199

(males), 1594
Two-Generation (females)
Reproduction (Rat) Offspring: 1199

(males), 1594

on fertility,
reproduction, or
offspring
development at the
highest dose

(females)
tested.
Maternal & Fetal: No evidence of
Developmental (Rat) 1000 (highest dose maternal toxicity or
tested) teratogenicity.

| Developmental (Rabbit) | Maternal & Fetal: 1000 (highest dose tested) | No evidence of
maternal toxicity or teratogenicity. | |

Neurotoxicity and Immunotoxicity

Specific neurotoxicity studies have not revealed any evidence of neurotoxic effects. An acute
oral neurotoxicity study in rats established a NOAEL of 2,000 mg/kg/day, and a 90-day study
established a NOAEL of 1,313 mg/kg/day, both being the highest doses tested. Similarly,
studies have shown no evidence of immunotoxicity. While the established regulatory view is a
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lack of neurotoxicity, some recent academic studies have suggested that acute exposure in
mice may induce anxiety-like behaviors.

Human Health Risk Assessment

Regulatory agencies have established health-based guidance values for chlorantraniliprole.
The Acceptable Daily Intake (ADI) or chronic Reference Dose (cRfD) is typically derived from
the most sensitive endpoint in chronic animal studies.

o Acceptable Daily Intake (ADI) / Chronic Reference Dose (cRfD): 1.58 mg/kg/day

e Basis: This value is derived from the NOAEL of 158 mg/kg/day from the 18-month mouse
study, based on liver effects.

e Uncertainty Factor: A 100-fold uncertainty factor was applied (10x for interspecies
extrapolation and 10x for intraspecies variation).

¢ Acute Reference Dose (ARfD): An ARfD has been deemed unnecessary by regulatory
bodies due to the very low acute toxicity of the compound.

Experimental Protocols

The toxicological evaluation of chlorantraniliprole was conducted following standardized
international guidelines, primarily those established by the Organisation for Economic Co-
operation and Development (OECD).

Chronic Toxicity | Carcinogenicity Study (Based on
OECD 452)

This study evaluates the effects of long-term, repeated exposure to a substance.
o Test System: Typically conducted in rodents (e.g., rats, mice).
o Group Size: At least 20 animals per sex per dose group.

e Dose Levels: A minimum of three dose levels plus a concurrent control group. The highest
dose is selected to induce some evidence of toxicity but not significant mortality.
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» Administration: Daily administration (e.g., in the diet) for a major portion of the animal's
lifespan (e.g., 24 months for rats, 18 months for mice).

e Observations: Include daily clinical observations, weekly body weight and food consumption
measurements, periodic hematology and clinical chemistry, and ophthalmoscopy.

» Pathology: At termination, all animals undergo a full necropsy. A comprehensive
histopathological examination is performed on all organs and tissues from the control and
high-dose groups, and on any gross lesions and target organs from all other groups.

- T T
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— T
U e ~ Histopathology
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Caption: General Workflow for a Chronic Toxicity/Carcinogenicity Study.

Two-Generation Reproductive Toxicity Study (Based on
OECD 416)

This study is designed to assess effects on all phases of the reproductive cycle.
o Test System: The rat is the preferred species.
o Group Size: Sufficient animals to yield at least 20 pregnant females per group.

e Dose Levels: At least three dose levels plus a concurrent control.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1668704?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Administration: The test substance is administered continuously to the parental (P)
generation before mating, during mating, gestation, and lactation. Dosing is continued for the
first-generation (F1) offspring from weaning through their maturation, mating, and the
weaning of the second-generation (F2) offspring.

o Endpoints: Evaluation includes parental clinical signs, body weight, and food consumption.
Reproductive endpoints include mating and fertility indices, gestation length, and parturition
observations. Offspring are evaluated for viability, sex ratio, body weight gain, developmental
landmarks, and any abnormalities. At termination, a full necropsy and histopathology of
reproductive organs are performed.

In Vitro Bacterial Reverse Mutation (Ames) Test (Based
on OECD 471)

This assay is a screen for the potential of a substance to cause gene mutations.

o Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with
pre-existing mutations that render them unable to synthesize an essential amino acid (e.g.,
histidine or tryptophan).

e Procedure: Bacteria are exposed to the test substance at several concentrations, both with
and without an exogenous metabolic activation system (S9 fraction from rat liver).

» Evaluation: A positive result is indicated by a significant, dose-related increase in the number
of "revertant” colonies (bacteria that have mutated back to a state where they can synthesize
the essential amino acid) compared to the negative control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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in-mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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